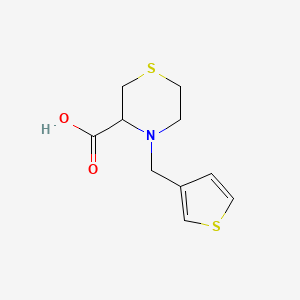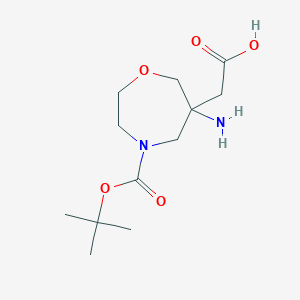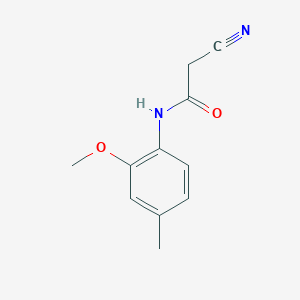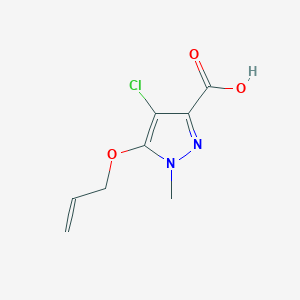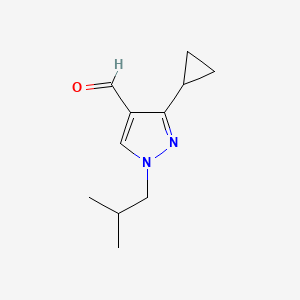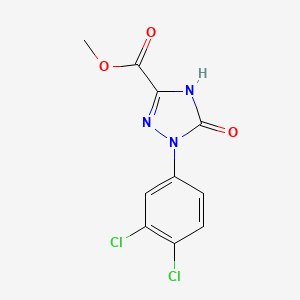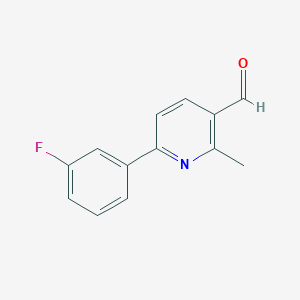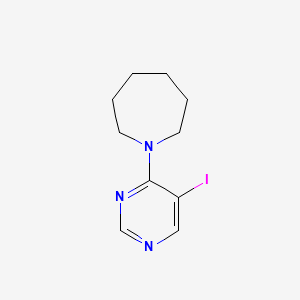
1-(5-Iodopyrimidin-4-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Iodopyrimidin-4-yl)azepane is a heterocyclic compound with the molecular formula C10H14IN3 and a molecular weight of 303.14 g/mol This compound features a seven-membered azepane ring fused with a pyrimidine ring substituted with an iodine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Iodopyrimidin-4-yl)azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-iodopyrimidine with azepane under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or chloroform and catalysts like samarium nitrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale methods, with optimizations for larger-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(5-Iodopyrimidin-4-yl)azepane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(5-Iodopyrimidin-4-yl)azepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(5-Iodopyrimidin-4-yl)azepane is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azepane Derivatives: Compounds like N-aryl azepanes and N-alkyl azepanes share structural similarities with 1-(5-Iodopyrimidin-4-yl)azepane.
Pyrimidine Derivatives: Compounds such as 5-iodopyrimidine and other substituted pyrimidines.
Uniqueness
This compound is unique due to the combination of the azepane ring and the iodopyrimidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H14IN3 |
|---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
1-(5-iodopyrimidin-4-yl)azepane |
InChI |
InChI=1S/C10H14IN3/c11-9-7-12-8-13-10(9)14-5-3-1-2-4-6-14/h7-8H,1-6H2 |
InChI Key |
SJTXOKOWWYMYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloro-benzylidene)-amino]-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B12990357.png)
![2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12990360.png)
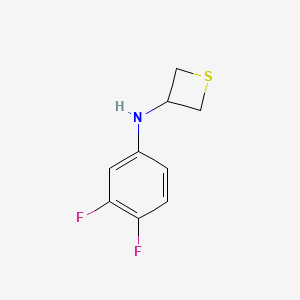
![Benzyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B12990367.png)
![3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990382.png)
![5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride](/img/structure/B12990383.png)
